molecular formula C17H19ClN2O3S B2618663 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448065-56-2

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2618663
CAS No.: 1448065-56-2
M. Wt: 366.86
InChI Key: HAHCSVGZBQANGI-UHFFFAOYSA-N
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Description

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions.

    Coupling with Pyridine: The sulfonylated piperidine is then coupled with a pyridine derivative, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: A variety of substituted phenyl derivatives can be obtained.

Scientific Research Applications

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, while the piperidine and pyridine rings can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Uniqueness

The uniqueness of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both a chloro and a methyl group on the phenyl ring, along with the sulfonyl and piperidine functionalities, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13-15(18)5-4-6-16(13)24(21,22)20-11-8-14(9-12-20)23-17-7-2-3-10-19-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCSVGZBQANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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